孕烯醇酮

概述

描述

科学研究应用

Pregnenolone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroid hormones.

Biology: Studied for its role in the biosynthesis of steroid hormones and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects on cognitive function, memory, and mood disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.

作用机制

孕烯醇酮通过多种机制发挥其作用:

神经类固醇活性: 它调节神经递质系统,包括γ-氨基丁酸(GABA)和N-甲基-D-天冬氨酸(NMDA)受体,这些受体对于认知功能和情绪调节至关重要.

类固醇激素前体: 它作为其他类固醇激素合成的前体,影响各种生理过程.

分子靶标和通路: 孕烯醇酮与脑中的微管相关蛋白2(MAP2)结合,增强突触功能和髓鞘形成.

生化分析

Biochemical Properties

Pregnenolone promotes microtubule polymerization . It is the first substance in the steroid-synthetic pathway; it can be further metabolized into other steroids . Therefore, it interacts with various enzymes, proteins, and other biomolecules in these pathways .

Cellular Effects

Pregnenolone has been observed to have various effects on cells. For instance, it reduces stress and negative symptoms of schizophrenia, promotes memory, as well as recovery from spinal cord injury . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pregnenolone exerts its effects at the molecular level through various mechanisms. For example, it promotes microtubule polymerization . It also interacts with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pregnenolone can change over time in laboratory settings. For instance, a synthetic Pregnenolone analog was observed to promote microtubule dynamics and neural development .

Metabolic Pathways

Pregnenolone is involved in various metabolic pathways. It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc) . It can be converted to other derivatives such as pregnane, androstane, and sulfated neurosteroids .

准备方法

合成路线和反应条件: 孕烯醇酮可以通过多种方法合成。 一种常见的方法是使用表达哺乳动物类固醇生成酶的耻垢分枝杆菌重组菌株对胆固醇进行微生物转化 . 该方法包括通过一系列酶促反应将胆固醇转化为孕烯醇酮,包括羟基化和去保护步骤。

工业生产方法: 在工业环境中,孕烯醇酮通常通过胆固醇衍生物的化学合成来生产。 该过程通常涉及使用化学试剂,如甲基叔丁基醚用于液-液萃取和羟胺用于衍生化 . 然后使用色谱技术纯化所得的孕烯醇酮,以获得高纯度和高产率 .

化学反应分析

反应类型: 孕烯醇酮会发生各种化学反应,包括氧化、还原和取代。 例如,它可以被3-β-羟基类固醇脱氢酶转化为孕酮,或被17-α-羟化酶转化为17-羟孕烯醇酮 .

常用试剂和条件:

氧化: 孕烯醇酮可以使用三氧化铬或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

取代: 取代反应通常涉及使用卤化剂,如亚硫酰氯或三溴化磷。

主要产物:

孕酮: 通过孕烯醇酮氧化形成。

17-羟孕烯醇酮: 通过羟基化反应形成。

4. 科研应用

孕烯醇酮在科学研究中具有广泛的应用范围:

化学: 用作合成各种类固醇激素的前体。

生物学: 研究其在类固醇激素生物合成中的作用及其对细胞过程的影响。

工业: 用于生产类固醇类药物和补充剂。

相似化合物的比较

孕烯醇酮在类固醇激素中是独一无二的,因为它作为各种其他激素的前体的作用。 类似的化合物包括:

孕酮: 另一种神经类固醇和类固醇激素的前体,主要在黄体和肾上腺产生.

脱氢表雄酮(DHEA): 由孕烯醇酮合成的一种类固醇激素,参与雄激素和雌激素的产生.

孕烯醇酮的独特性在于它对多种类固醇激素合成的广泛影响及其直接的神经类固醇活性,这使其区别于其他类似化合物。

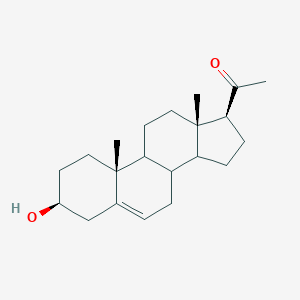

属性

CAS 编号 |

145-13-1 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC 名称 |

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |

InChI 键 |

ORNBQBCIOKFOEO-OYZZJKLHSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

手性 SMILES |

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

熔点 |

192 °C |

Key on ui other cas no. |

145-13-1 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

溶解度 |

0.00706 mg/mL at 37 °C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide](/img/structure/B344555.png)

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)

![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)

![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344560.png)